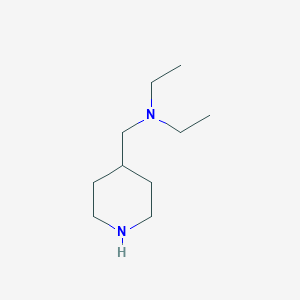

Diethyl(piperidin-4-ylmethyl)amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-ethyl-N-(piperidin-4-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-12(4-2)9-10-5-7-11-8-6-10/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCRICNNRIGTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395292 | |

| Record name | diethyl(piperidin-4-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116905-90-9 | |

| Record name | diethyl(piperidin-4-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Diethyl(piperidin-4-ylmethyl)amine

Abstract

This guide provides a comprehensive, step-by-step protocol for the synthesis of Diethyl(piperidin-4-ylmethyl)amine, a valuable piperidine-based scaffold for drug discovery and development. The synthetic strategy hinges on a robust two-step sequence: the initial formation of a protected intermediate via reductive amination, followed by a straightforward deprotection to yield the target compound. This document elucidates the chemical principles behind each step, offers detailed experimental procedures, and outlines necessary safety precautions, catering to researchers and professionals in organic synthesis and medicinal chemistry.

Introduction and Synthetic Strategy

This compound is a substituted piperidine derivative of interest in medicinal chemistry due to the prevalence of the piperidine ring in pharmacologically active compounds.[1] Its synthesis is most efficiently achieved through a two-step process that ensures high purity and yield. The chosen strategy involves:

-

Reductive Amination: Reaction of a commercially available, N-Boc protected piperidine aldehyde (tert-butyl 4-formylpiperidine-1-carboxylate) with diethylamine. This is followed by in-situ reduction of the resulting iminium ion using a mild and selective reducing agent.

-

Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to furnish the final secondary amine.

This approach is advantageous because the Boc protecting group is stable under the reductive amination conditions and can be cleanly removed in the final step.[2] The use of sodium triacetoxyborohydride as the reducing agent is a key element, offering high selectivity for the iminium ion over the starting aldehyde, which minimizes side product formation.[3]

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below, outlining the progression from starting materials to the final product through the key intermediate.

Figure 1: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of tert-butyl 4-((diethylamino)methyl)piperidine-1-carboxylate

This initial step involves the formation of the C-N bond through reductive amination. This reaction is a cornerstone of amine synthesis, valued for its efficiency and operational simplicity.[4]

Mechanistic Rationale

The reaction proceeds via the initial formation of an iminium ion from the condensation of the aldehyde and diethylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reducing agent of choice for this transformation.[5] Its steric bulk and electron-withdrawing acetate groups render it a milder reductant than sodium borohydride.[3] This gentler reactivity allows it to selectively reduce the iminium ion much faster than the starting aldehyde, preventing the formation of alcohol side-products.[3][4] The reaction is typically performed in an aprotic solvent like 1,2-dichloroethane (DCE) to prevent hydrolysis of the reducing agent.[4]

Reagent Data

| Reagent | Mol. Wt. ( g/mol ) | Molar Eq. | Quantity (mmol) | Mass/Volume |

| tert-butyl 4-formylpiperidine-1-carboxylate | 213.28 | 1.0 | 10.0 | 2.13 g |

| Diethylamine | 73.14 | 1.1 | 11.0 | 1.13 mL (d=0.707) |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 15.0 | 3.18 g |

| 1,2-Dichloroethane (DCE) | - | - | - | 50 mL |

Step-by-Step Experimental Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-formylpiperidine-1-carboxylate (2.13 g, 10.0 mmol).

-

Solvent and Amine Addition: Add 1,2-dichloroethane (50 mL) followed by diethylamine (1.13 mL, 11.0 mmol). Stir the mixture at room temperature under a nitrogen atmosphere for 20-30 minutes.

-

Reductant Addition: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the mixture in portions over 5-10 minutes. Note: The reaction is moisture-sensitive; ensure all glassware is dry and the reagent is handled quickly.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL). Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (2 x 25 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil, tert-butyl 4-((diethylamino)methyl)piperidine-1-carboxylate, is often of sufficient purity for the next step. If necessary, purification can be achieved by silica gel column chromatography.

Part 2: Deprotection to Yield this compound

The final step is the removal of the N-Boc protecting group to liberate the piperidine nitrogen. The Boc group is designed for easy cleavage under acidic conditions.[2]

Mechanistic Rationale

Trifluoroacetic acid (TFA) is a strong acid commonly used for Boc deprotection.[6] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the resulting intermediate to form the stable tert-butyl cation, carbon dioxide, and the protonated amine. The reaction is typically fast and clean, often proceeding to completion within a few hours at room temperature.[2][7]

Reagent Data

| Reagent | Mol. Wt. ( g/mol ) | Molar Eq. | Quantity (mmol) | Mass/Volume |

| tert-butyl 4-((diethylamino)methyl)piperidine-1-carboxylate | 270.44 | 1.0 | ~10.0 | ~2.70 g (crude) |

| Dichloromethane (DCM) | - | - | - | 20 mL |

| Trifluoroacetic Acid (TFA) | 114.02 | 10.0 | 100.0 | 7.4 mL (d=1.535) |

| Sodium Hydroxide (10 M aq.) | 40.00 | - | - | As needed (~25 mL) |

Step-by-Step Experimental Protocol

-

Reaction Setup: Dissolve the crude intermediate from the previous step (~10.0 mmol) in dichloromethane (20 mL) in a 100 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Acid Addition: Slowly add trifluoroacetic acid (7.4 mL, 100.0 mmol) to the stirred solution. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[8][9][10]

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.[7]

-

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

-

Basification and Extraction: Dissolve the resulting residue in water (30 mL) and cool in an ice bath. Carefully adjust the pH to >12 by the dropwise addition of 10 M aqueous sodium hydroxide (NaOH). Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Final Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as the final product. The purity can be assessed by NMR and MS analysis.

Safety and Handling Precautions

-

Sodium Triacetoxyborohydride (STAB): This reagent is hygroscopic and reacts with water to release flammable hydrogen gas. It should be stored in a dry environment and handled quickly.[5]

-

Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid that can cause severe skin and eye burns, potentially with delayed blistering.[6][11] Always handle TFA in a properly functioning chemical fume hood while wearing chemical-resistant gloves (e.g., butyl rubber), splash goggles, and a lab coat.[8][9] An emergency shower and eyewash station should be readily accessible.[9]

-

Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are volatile and should be handled in a well-ventilated fume hood.

Conclusion

The described two-step synthesis provides a reliable and scalable method for producing this compound. The strategic use of N-Boc protection combined with a selective reductive amination using sodium triacetoxyborohydride ensures a high-yielding and clean transformation. This guide provides the necessary technical detail and mechanistic understanding for researchers to successfully implement this protocol in a laboratory setting.

References

-

Sciencemadness Wiki. Sodium triacetoxyborohydride. (2022-08-30). [Link]

-

University of Washington. Trifluoroacetic Acid SOP. [Link]

-

New Jersey Department of Health. Hazard Summary: Trifluoroacetic Acid. [Link]

-

Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA). [Link]

-

ResearchGate. A convenient synthesis of N-Boc-4-formylpiperidine | Request PDF. [Link]

-

Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

-

Wikipedia. Sodium triacetoxyborohydride. [Link]

-

ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024-02-27). [Link]

-

Common Organic Chemistry. Boc Deprotection - TFA. [Link]

-

ResearchGate. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride | Request PDF. [Link]

-

ResearchGate. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sodium triacetoxyborohydride [organic-chemistry.org]

- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 5. lifechempharma.com [lifechempharma.com]

- 6. ehs.washington.edu [ehs.washington.edu]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. nj.gov [nj.gov]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.com [fishersci.com]

The Piperidine Scaffold: A Privileged Structure in Modulating Central Nervous System Targets

An In-Depth Technical Guide:

Introduction: The Ubiquity and Versatility of the Piperidine Moiety

The piperidine ring, a six-membered nitrogen-containing heterocycle, represents one of the most significant and prevalent structural motifs in medicinal chemistry.[1][2] Its presence in over twenty classes of pharmaceuticals, from potent analgesics to antipsychotics, underscores its status as a "privileged scaffold."[1][3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the mechanisms through which piperidine derivatives exert their profound effects on the Central Nervous System (CNS).

The utility of the piperidine scaffold is rooted in its physicochemical properties. The sp3-hybridized framework allows for a stable, chair-like conformation that can be readily substituted to create diverse three-dimensional structures.[1] The basic nitrogen atom is typically protonated at physiological pH, enabling critical ionic interactions with acidic residues in receptor binding pockets. This feature, combined with the scaffold's general metabolic stability and its ability to improve pharmacokinetic properties, makes it an ideal building block for CNS-active agents that must cross the blood-brain barrier.[3][4]

This guide will deconstruct the mechanism of action of piperidine derivatives by classifying them based on their primary CNS molecular targets: dopaminergic, opioidergic, and glutamatergic systems. We will explore the structure-activity relationships (SAR) that govern their potency and selectivity, detail the experimental protocols used to validate their mechanisms, and visualize the complex signaling pathways they modulate.

Modulation of Dopaminergic Systems: A Tale of Two Mechanisms

Piperidine derivatives are central to the pharmacology of the dopaminergic system, acting primarily through two distinct mechanisms: direct receptor antagonism, which is the cornerstone of antipsychotic therapy, and dopamine transporter (DAT) inhibition, which underlies the effects of certain stimulants.

Piperidine-Based Antipsychotics: Dopamine D2 Receptor Antagonism

The discovery that phenothiazine antipsychotics, many of which contain a piperidine or piperazine side chain, could alleviate the positive symptoms of schizophrenia revolutionized psychiatry.[5][6] The primary mechanism of action for these first-generation (typical) antipsychotics is the blockade of dopamine D2 receptors in the brain's mesolimbic pathway.[5][7] Overactivity in this pathway is strongly linked to psychosis.[7]

Mechanism of Action: Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins. Upon activation by dopamine, they inhibit the enzyme adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By acting as antagonists, piperidine-based antipsychotics bind to the D2 receptor but do not activate it, thereby blocking the downstream effects of dopamine. This blockade in the mesolimbic system is thought to reduce psychotic symptoms.[7] However, non-selective blockade in other dopamine pathways, such as the nigrostriatal pathway, can lead to significant extrapyramidal side effects (EPS).[5]

Newer, multi-target antipsychotics often combine D2 antagonism with activity at other receptors, such as serotonin 5-HT1A and 5-HT2A, to improve efficacy and reduce side effects.[8][9] Many of these advanced agents incorporate a piperidine core.[8][9][10]

Signaling Pathway: The following diagram illustrates the canonical Gi-coupled signaling pathway of the D2 receptor and its inhibition by a piperidine antagonist.

Caption: Dopamine D2 receptor signaling pathway and its antagonism.

Quantitative Data: Receptor Binding Affinities The affinity of a compound for its target is a critical parameter. The table below presents binding affinities (Ki) for representative piperidine derivatives at dopamine receptors. Lower Ki values indicate higher binding affinity.

| Compound Class | Example Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | Selectivity Profile | Reference |

| Benzoxazole-Piperidine | Compound 29 | High Affinity | - | - | High D2/5-HT1A/5-HT2A | [8] |

| Amide-Piperidine | Compound 11 | High Affinity | - | - | High D2/5-HT1A/5-HT2A | [9] |

| Benzyloxypiperidine | Compound 8a | 205.9 | - | High Affinity | D4 Selective | [11] |

| 4-Benzyltriazolylpiperidine | AVRM-13 | - | - | µM Affinity | Dual D4R/σ1R | [12] |

Experimental Protocol: Radioligand Binding Assay for D2 Receptor Affinity This protocol determines a compound's affinity (Ki) by measuring its ability to displace a radiolabeled ligand from the D2 receptor.

-

Objective: To determine the inhibitory constant (Ki) of a test piperidine derivative for the human dopamine D2 receptor.

-

Causality: This assay directly measures the physical interaction between the compound and the receptor. The concentration at which the compound displaces 50% of the radioligand (IC50) is proportional to its binding affinity.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the human D2 receptor.

-

Radioligand: [3H]-Spiperone or [3H]-Raclopride (a selective D2 antagonist).

-

Non-specific binding control: Haloperidol (10 µM) or another high-affinity unlabeled ligand.

-

Test piperidine compound at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Scintillation vials and scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration manifold and vacuum pump.

-

Liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test piperidine compound.

-

In a 96-well plate, add assay buffer, cell membranes (20-40 µg protein/well), and the radioligand at a concentration near its Kd value (e.g., 0.2 nM [3H]-Spiperone).

-

Add the test compound at varying concentrations. For total binding wells, add vehicle. For non-specific binding wells, add 10 µM Haloperidol.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

-

Count the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding versus the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Piperidine-Based Stimulants: Dopamine Transporter (DAT) Inhibition

Certain piperidine derivatives function as potent dopamine transporter (DAT) inhibitors. The DAT is a presynaptic protein responsible for clearing dopamine from the synaptic cleft. By blocking this transporter, these compounds increase the concentration and duration of dopamine in the synapse, leading to stimulant effects.[13]

Mechanism of Action: Methylphenidate, a widely prescribed treatment for ADHD, is a classic example of a piperidine-based DAT inhibitor.[14] Its structure, along with cocaine-analogue piperidines, interacts with the dopamine transporter, physically obstructing the reuptake of dopamine from the synapse back into the presynaptic neuron.[13][14] This leads to enhanced dopaminergic signaling. Many of these compounds also show some activity at the norepinephrine transporter (NET).[15]

Structure-Activity Relationship (SAR): Research has shown that piperidine structures can effectively mimic the tropane skeleton of cocaine, which is essential for DAT binding.[13] The affinity of these compounds can be finely tuned; for instance, the 3-n-propyl derivative of one piperidine series was found to be 33-fold more potent than cocaine in binding affinity.[13] The stereochemistry and substitution pattern on the piperidine ring are critical for potent DAT inhibition.[16][17]

Caption: Mechanism of dopamine reuptake inhibition by piperidine derivatives.

Modulation of Opioid Systems: From Analgesia to Novel Therapeutics

The piperidine scaffold is the structural core of many synthetic opioids, including the highly potent fentanyl and its analogs. These compounds primarily exert their effects by acting on opioid receptors, a family of Gi/o-coupled GPCRs comprising the μ (mu), δ (delta), and κ (kappa) subtypes.[1]

Mechanism of Action: Clinically used opioid analgesics like morphine and fentanyl produce their effects primarily through the activation of the μ-opioid receptor (MOR).[18] As agonists, they bind to and activate MORs, leading to the inhibition of adenylyl cyclase, closure of voltage-gated calcium channels, and opening of inwardly rectifying potassium channels. The net effect is a hyperpolarization of the neuron, reducing its excitability and inhibiting the transmission of pain signals.

Recent drug development efforts focus on creating piperidine derivatives with mixed receptor profiles, such as MOR agonists/DOR antagonists, to potentially reduce the tolerance and dependence associated with traditional opioids.[18][19] Other research explores dual-acting ligands that target both MOR and the sigma-1 receptor (σ1R) to achieve potent analgesia with fewer side effects.[20]

Experimental Protocol: [35S]GTPγS Binding Assay This functional assay measures GPCR activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor stimulation by an agonist.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of a test piperidine derivative as an agonist at the μ-opioid receptor.

-

Causality: Agonist binding induces a conformational change in the GPCR, promoting the exchange of GDP for GTP on the Gα subunit. The use of [35S]GTPγS traps this activated state, providing a direct measure of receptor activation.

-

Materials:

-

Cell membranes expressing the μ-opioid receptor (e.g., from CHO-hMOR cells).

-

Radioligand: [35S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP (10-30 µM) to ensure a basal state.

-

Full agonist control: DAMGO.

-

Test piperidine compound at various concentrations.

-

Standard materials for filtration assay (filters, manifold, scintillation counter).

-

-

Procedure:

-

Pre-incubate cell membranes with GDP on ice for at least 15 minutes.

-

In a 96-well plate, add assay buffer, membranes (5-10 µg protein/well), GDP, and the test compound at varying concentrations.

-

Initiate the reaction by adding [35S]GTPγS (0.05-0.1 nM).

-

Incubate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration over glass fiber filters.

-

Wash filters with ice-cold buffer and measure bound radioactivity via liquid scintillation counting.

-

-

Data Analysis:

-

Plot the [35S]GTPγS binding (DPM) against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response).

-

Normalize the Emax of the test compound to that of a known full agonist (e.g., DAMGO) to determine its relative efficacy.

-

Modulation of Glutamatergic Systems: NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory. However, its overactivation can lead to excitotoxicity and neuronal death. Piperidine derivatives, most notably phencyclidine (PCP), act as potent non-competitive antagonists of the NMDA receptor.[21]

Mechanism of Action: Unlike competitive antagonists that bind to the glutamate site, PCP and its analogs block the NMDA receptor by binding to a specific site located inside the receptor's ion channel pore.[21] This physically obstructs the flow of ions (primarily Ca2+) even when the receptor is activated by glutamate and a co-agonist (glycine or D-serine). This channel-blocking action produces dissociative anesthetic, analgesic, and psychotomimetic effects.[21]

More recent research has focused on developing piperidine derivatives that selectively target NMDA receptors containing the NR2B subunit.[22][23] These subtype-selective antagonists are being investigated as potential treatments for conditions like chronic pain and depression, with the hope of achieving therapeutic benefits with fewer of the side effects associated with non-selective blockers like PCP.[22]

Caption: Non-competitive antagonism of the NMDA receptor by a piperidine derivative.

Conclusion and Future Directions

The piperidine scaffold is a testament to the power of a privileged structure in drug discovery. Its conformational flexibility, chemical stability, and favorable physicochemical properties have allowed for its incorporation into a vast array of CNS-active agents.[3] From the D2 antagonism of antipsychotics and the DAT inhibition of stimulants to the MOR agonism of opioids and the channel blockade of NMDA antagonists, piperidine derivatives modulate the brain's key neurotransmitter systems with remarkable versatility.

The future of piperidine-based CNS drug discovery lies in enhancing specificity and designing multi-target ligands. By fine-tuning substitutions on the piperidine ring, researchers are creating compounds with high selectivity for receptor subtypes (e.g., D4 or NR2B), which promises improved therapeutic windows and fewer side effects.[12][22][24] Concurrently, the development of single molecules engineered to interact with multiple targets—such as D2/5-HT2A or MOR/σ1R—represents a sophisticated strategy to address the complex polypharmacology of CNS disorders.[8][20] As synthetic methodologies become more advanced and our understanding of CNS targets deepens, the humble piperidine ring will undoubtedly continue to be a cornerstone of neuropharmacology for years to come.

References

- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC - NIH.

- Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Tre

- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.

- Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonists. ChemRxiv.

- Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. PubMed.

- Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. PubMed.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands | Request PDF.

- High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. PubMed.

- Piperidine derivative having nmda receptor antagonistic activity.

- From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul

- Piperidine derivatives as nmda receptor antagonists.

- A Comparative Analysis of Spiro-Piperidine Ligand Derivatives in Opioid Receptor Modul

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.

- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science.

- Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed.

- Neurobiology of piperidine: its relevance to CNS function. PubMed.

- Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed.

- SAR studies of piperidine-based analogues of cocaine. 4.

- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Ingenta Connect.

- First-Generation Antipsychotics: An Introduction. Psychopharmacology Institute.

- Methylphenid

- Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. PubMed.

- A Simplified Guide to Oral Antipsychotic Medications - Mechanism of Action, Side Effects and Need to Know Points. Psych Scene Hub.

- The Significance of Piperidine Derivatives in Modern Drug Discovery. Synblock.

- Phencyclidine. Wikipedia.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- Phenothiazine.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. psychscenehub.com [psychscenehub.com]

- 8. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methylphenidate - Wikipedia [en.wikipedia.org]

- 15. SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phencyclidine - Wikipedia [en.wikipedia.org]

- 22. US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity - Google Patents [patents.google.com]

- 23. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]

- 24. d-nb.info [d-nb.info]

A Comprehensive Spectroscopic Guide to Diethyl(piperidin-4-ylmethyl)amine for Researchers and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound Diethyl(piperidin-4-ylmethyl)amine. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral features of this piperidine derivative. Beyond a simple presentation of data, this guide elucidates the rationale behind the expected spectral patterns, discusses a relevant synthetic route and potential impurities, and provides protocols for sample preparation and analysis. By integrating predictive data with fundamental spectroscopic principles and data from analogous structures, this guide serves as a valuable resource for the unambiguous identification and characterization of this compound.

Introduction

This compound, a disubstituted piperidine derivative, belongs to a class of compounds of significant interest in medicinal chemistry and pharmaceutical development. The piperidine moiety is a common scaffold in a wide array of approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The structural characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this characterization process. This guide offers a detailed examination of the expected spectral data for this compound, providing a foundational reference for its synthesis and analysis.

Synthesis and Sample Preparation

A common and effective method for the synthesis of this compound involves the reductive amination of N-Boc-piperidine-4-carboxaldehyde with diethylamine, followed by deprotection of the Boc group. This two-step process is often clean and high-yielding.

Experimental Protocol: Synthesis

-

Reductive Amination: To a solution of N-Boc-piperidine-4-carboxaldehyde (1 equivalent) in a suitable solvent such as dichloromethane or methanol, add diethylamine (1.2 equivalents). The reaction mixture is stirred at room temperature for 1-2 hours to form the intermediate enamine/iminium ion. Subsequently, a reducing agent, typically sodium triacetoxyborohydride (1.5 equivalents), is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 12-24 hours).

-

Work-up and Deprotection: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude N-Boc-protected product is then dissolved in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane to remove the Boc protecting group.

-

Final Purification: After the deprotection is complete (as monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is then basified with an aqueous solution of sodium hydroxide and extracted with an organic solvent like ethyl acetate. The combined organic extracts are dried and concentrated to yield this compound, which can be further purified by column chromatography if necessary.

Sample Preparation for Spectral Analysis

-

NMR Spectroscopy: For ¹H and ¹³C NMR, dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

IR Spectroscopy: For Attenuated Total Reflectance (ATR) FTIR, a small drop of the neat liquid or a few milligrams of the solid compound is placed directly on the ATR crystal. For a KBr pellet, grind a small amount of the solid sample with dry potassium bromide and press into a thin, transparent disk.

-

Mass Spectrometry: For Electrospray Ionization (ESI), prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent such as methanol or acetonitrile, with or without a small amount of formic acid to promote protonation.

Potential Impurities:

-

Starting Materials: Unreacted N-Boc-piperidine-4-carboxaldehyde or diethylamine.

-

Byproducts of Reductive Amination: The corresponding alcohol from the reduction of the starting aldehyde.

-

Incomplete Deprotection: Residual N-Boc-protected this compound.

These impurities can often be identified in the NMR and MS spectra and should be considered during data interpretation.

Spectroscopic Analysis

Mass Spectrometry (MS)

The mass spectrum provides crucial information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₀H₂₂N₂), the molecular weight is 170.30 g/mol .[1]

-

Molecular Ion: In ESI-MS, the compound is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 171.18.

-

Fragmentation Pattern: The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[2]

The major expected fragmentation pathways are illustrated below:

Caption: Key fragmentation pathways of this compound.

Table 1: Predicted Mass Spectrometry Data

| m/z (Predicted) | Ion Formula | Description |

| 171.18 | [C₁₀H₂₃N₂]⁺ | Protonated molecular ion [M+H]⁺ |

| 170.18 | [C₁₀H₂₂N₂]⁺˙ | Molecular ion [M]⁺˙ |

| 100.12 | [C₆H₁₄N]⁺ | α-cleavage with loss of the piperidinemethyl radical |

| 86.10 | [C₅H₁₂N]⁺ | α-cleavage with loss of an ethyl group from the diethylamino moiety |

| 72.08 | [C₄H₁₀N]⁺ | Further fragmentation of the diethylamino group |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups. As a secondary amine within the piperidine ring and a tertiary amine in the diethylamino group, the following characteristic absorptions are expected.

-

N-H Stretch: A weak to medium absorption band is expected in the region of 3300-3100 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperidine ring.[3]

-

C-H Stretch: Strong, sharp bands between 3000 and 2800 cm⁻¹ are characteristic of the C-H stretching vibrations of the methylene and methyl groups.

-

N-H Bend: An N-H bending vibration may be observed in the 1650-1580 cm⁻¹ region, though it is often weak for secondary amines.

-

C-N Stretch: C-N stretching vibrations for both the secondary and tertiary amines will appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.[3]

Table 2: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3280 | Weak-Medium | N-H stretch (piperidine) |

| 2970-2850 | Strong | C-H stretch (aliphatic) |

| ~1450 | Medium | CH₂ bend |

| 1250-1020 | Medium-Weak | C-N stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule.

The proton NMR spectrum will show distinct signals for the protons of the piperidine ring, the methylene bridge, and the diethylamino group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms. Based on data from 4-(aminomethyl)piperidine[4] and N,N-diethylamines, the following assignments can be predicted.

Caption: Proton numbering scheme for this compound.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| NH (piperidine) | 1.5 - 2.5 | broad singlet | 1H | Exchangeable proton on secondary amine. |

| H -2, H -6 (axial) | ~2.5-2.6 | triplet of doublets | 2H | Axial protons adjacent to nitrogen in piperidine. |

| H -2, H -6 (equatorial) | ~3.0-3.1 | doublet | 2H | Equatorial protons adjacent to nitrogen in piperidine. |

| H -3, H -5 (axial) | ~1.1-1.2 | quartet | 2H | Axial protons on the piperidine ring. |

| H -3, H -5 (equatorial) | ~1.7-1.8 | doublet | 2H | Equatorial protons on the piperidine ring. |

| H -4 | ~1.4-1.6 | multiplet | 1H | Methine proton on the piperidine ring. |

| CH ₂-N(Et)₂ | ~2.3-2.4 | doublet | 2H | Methylene bridge protons. |

| N(CH ₂)₂ | ~2.5 | quartet | 4H | Methylene protons of the diethylamino group. |

| N(CH₂CH ₃)₂ | ~1.0 | triplet | 6H | Methyl protons of the diethylamino group. |

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. Based on data for N,N-diethylcyclohexylamine, a close structural analog, the following chemical shifts can be predicted.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted δ (ppm) | Rationale |

| C -2, C -6 | ~46-47 | Carbons adjacent to the piperidine nitrogen. |

| C -3, C -5 | ~30-31 | Carbons beta to the piperidine nitrogen. |

| C -4 | ~38-39 | Methine carbon of the piperidine ring. |

| C H₂-N(Et)₂ | ~60-61 | Methylene bridge carbon. |

| N(C H₂)₂ | ~47-48 | Methylene carbons of the diethylamino group. |

| N(CH₂C H₃)₂ | ~11-12 | Methyl carbons of the diethylamino group. |

Integrated Spectral Interpretation Workflow

The unambiguous identification of this compound requires the synergistic use of all three spectroscopic techniques. The following workflow illustrates the logical process of integrating the data.

Sources

An In-Depth Technical Guide to N,N-diethyl-N-(piperidin-4-ylmethyl)amine (CAS Number: 116905-90-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diethyl-N-(piperidin-4-ylmethyl)amine, identified by the CAS number 116905-90-9, is a substituted piperidine derivative. The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile framework for introducing diverse chemical functionalities. While extensive research has been conducted on the broader class of piperidine-containing molecules, this specific compound, N,N-diethyl-N-(piperidin-4-ylmethyl)amine, remains a relatively underexplored entity within the scientific literature.

This technical guide provides a comprehensive overview of the known properties, handling considerations, and potential research avenues for N,N-diethyl-N-(piperidin-4-ylmethyl)amine. Given the limited publicly available data specific to this compound, this guide synthesizes information from supplier data, general principles of organic chemistry, and studies on structurally related analogs to offer a robust resource for researchers and drug development professionals. The aim is to provide a foundational understanding of this molecule, thereby enabling its safe handling and stimulating further investigation into its potential applications.

Chemical and Physical Properties

The fundamental identity and characteristics of N,N-diethyl-N-(piperidin-4-ylmethyl)amine are summarized below. It is important to note that while some properties are established, others, such as the boiling and melting points, are not consistently reported and should be determined empirically.

| Property | Value | Source(s) |

| CAS Number | 116905-90-9 | [1][2] |

| IUPAC Name | N,N-diethyl-N-(piperidin-4-ylmethyl)amine | N/A |

| Synonyms | n-Ethyl-n-(piperidin-4-ylmethyl)ethanamine | [1] |

| Molecular Formula | C10H22N2 | [1][2] |

| Molecular Weight | 170.3 g/mol | [1][2] |

| Appearance | Likely a colorless to pale yellow liquid or solid | [3] |

| Boiling Point | Not definitively reported | N/A |

| Melting Point | Not definitively reported | N/A |

| Density | Not definitively reported | N/A |

| Solubility | Expected to be soluble in water (as a free base or salt) and organic solvents | [3] |

Note: The appearance and solubility are inferred from the general properties of similar aliphatic amines and piperidine derivatives.

Structural Representation:

Caption: Chemical structure of N,N-diethyl-N-(piperidin-4-ylmethyl)amine.

Synthesis and Characterization

Proposed Experimental Protocol: Reductive Amination

This protocol outlines a two-step synthesis commencing from the commercially available 4-formylpiperidine.

Step 1: Synthesis of N,N-diethyl-N-(piperidin-4-ylmethyl)amine

-

Reaction Setup: In a round-bottom flask, dissolve 4-formylpiperidine (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

-

Amine Addition: To the solution, add diethylamine (1.1 equivalents).

-

Reducing Agent: Slowly add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents), to the reaction mixture. The use of NaBH(OAc)3 is advantageous as it is a mild and selective reducing agent for imines formed in situ.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials.

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N,N-diethyl-N-(piperidin-4-ylmethyl)amine.

Workflow for Synthesis and Purification:

Caption: Proposed workflow for the synthesis of N,N-diethyl-N-(piperidin-4-ylmethyl)amine.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the molecular structure, including the connectivity and chemical environment of all protons and carbon atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as N-H and C-N bonds.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for N,N-diethyl-N-(piperidin-4-ylmethyl)amine is not widely available. Therefore, the following handling and safety precautions are based on the general properties of aliphatic amines and piperidine derivatives, which should be treated with caution.

| Hazard Category | Recommendations and Precautions |

| Health Hazards | Acute: May cause skin and eye irritation or burns. Harmful if swallowed or inhaled.[4] Chronic: The toxicological properties have not been fully investigated.[5] |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[6] Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[6] Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7] Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[7] Use in a well-ventilated area or with a fume hood. |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from heat, sparks, and open flames.[7] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[6] |

Biological Activity and Potential Applications

There is a notable absence of published research on the specific biological activity and mechanism of action of N,N-diethyl-N-(piperidin-4-ylmethyl)amine. However, the piperidine core is a key pharmacophore in many biologically active molecules, suggesting that this compound could serve as a valuable building block or lead compound in drug discovery.

Structurally related piperidine derivatives have demonstrated a wide range of pharmacological activities, including:

-

Opioid Receptor Agonism: Several N-substituted 4-aminopiperidine derivatives have been investigated as potent and selective delta-opioid receptor agonists, showing potential as novel analgesics.[8]

-

Antifungal Activity: 4-aminopiperidines have been identified as novel antifungal agents that target ergosterol biosynthesis.[9]

-

Antimicrobial Properties: Various piperidin-4-one derivatives have exhibited significant antimicrobial and antifungal activities.[10]

The presence of a tertiary amine in N,N-diethyl-N-(piperidin-4-ylmethyl)amine makes it a potential candidate for interacting with various biological targets, particularly those with acidic residues in their binding sites.

Potential Research Workflow for Biological Investigation:

Caption: A potential workflow for investigating the biological activity of the compound.

Given the structural similarities to known bioactive molecules, future research on N,N-diethyl-N-(piperidin-4-ylmethyl)amine could explore its potential in areas such as:

-

Central Nervous System (CNS) Disorders: Due to the prevalence of the piperidine motif in CNS-active drugs.

-

Infectious Diseases: Building upon the known antimicrobial and antifungal properties of related compounds.

-

Oncology: As a scaffold for the development of novel anti-cancer agents.

Conclusion

N,N-diethyl-N-(piperidin-4-ylmethyl)amine (CAS 116905-90-9) is a chemical entity with a well-defined structure but limited characterization in the public domain. This guide has provided a consolidated overview of its known chemical properties, a plausible synthetic route, and essential safety and handling information based on the general characteristics of its chemical class. The lack of specific biological data presents a clear opportunity for novel research. The piperidine core suggests a high potential for biological activity, and this compound represents an attractive starting point for medicinal chemistry campaigns and biological screening efforts. It is hoped that this technical guide will serve as a valuable resource for researchers, enabling further exploration of this promising, yet understudied, molecule.

References

- N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine - EvitaChem. (URL not provided in search results)

- N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. J Med Chem. 2000 Oct 19;43(21):3895-905. (URL not provided in search results)

- N,N-diethylpiperidin-4-amine | C9H20N2 | CID 2758239 - PubChem. (URL not provided in search results)

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2016-10-18). (URL not provided in search results)

- 4 - SAFETY DATA SHEET. (2015-02-02). (URL not provided in search results)

- SAFETY DATA SHEET - TCI Chemicals. (2025-06-23). (URL not provided in search results)

- 4 - Safety Data Sheet. (URL not provided in search results)

- MSDS of Diethyl-(4-piperazin-1-ylmethyl-phenyl)-amine - Capot Chemical. (2025-11-02). (URL not provided in search results)

- Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide - Benchchem. (URL not provided in search results)

- N,N-diethyl-N-(piperidin-4-ylmethyl)amine Chemical Properties - ChemicalBook. (URL not provided in search results)

- Diethyl(piperidin-4-ylmethyl)amine | CAS 116905-90-9 | SCBT - Santa Cruz Biotechnology. (URL not provided in search results)

- the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models - PubMed. (URL not provided in search results)

- Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... - ResearchGate. (URL not provided in search results)

- N,N-diethyl-N-(piperidin-4-ylmethyl)amine - ChemicalBook. (URL not provided in search results)

- Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI. (URL not provided in search results)

- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (URL not provided in search results)

- N,N-(4-Fluorophenyl)phenethyl-1-(2-phenylethyl)piperidin-4-amine - Optional[13C NMR] - SpectraBase. (URL not provided in search results)

- 2748350-92-5|N,N-Diethyl-4-(piperidin-4-yloxy)but-2-yn-1-amine - BLDpharm. (URL not provided in search results)

- N,N-diethyl-4-methyl-1-piperazinecarboxamide - Optional[MS (LC)] - Spectrum. (URL not provided in search results)

- N,N-diethyl-p-toluidine | C11H17N | CID 69177 - PubChem. (URL not provided in search results)

- Document: N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives. (URL not provided in search results)

- Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed. (URL not provided in search results)

- Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH. (URL not provided in search results)

- 1-Piperazinecarboxamide, N,N-diethyl-4-methyl- - the NIST WebBook. (URL not provided in search results)

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (URL not provided in search results)

- 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC - NIH. (URL not provided in search results)

- N-Methylpiperidine - Jubilant Ingrevia. (URL not provided in search results)

- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (URL not provided in search results)

- Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - MDPI. (URL not provided in search results)

- N-Phenyl-4-piperidinamine - the NIST WebBook. (URL not provided in search results)

- Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives - Yeditepe Journal of Health Sciences. (2025-08-31). (URL not provided in search results)

- 1,4-Benzenediamine, N,N-diethyl- - the NIST WebBook. (URL not provided in search results)

- N,N-Diethyl-1,4-phenylenediamine(93-05-0) 1H NMR spectrum - ChemicalBook. (URL not provided in search results)

- An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - NIH. (URL not provided in search results)

- A Review of Current Literature on N-Nitroso Compounds in Foods - OUCI. (URL not provided in search results)

Sources

- 1. N,N-diethyl-N-(piperidin-4-ylmethyl)amine CAS#: 116905-90-9 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Buy N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine (EVT-13289034) [evitachem.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. tcichemicals.com [tcichemicals.com]

- 8. N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N,N-diethyl-1-methylpiperidine-4-carboxamide | C11H22N2O | CID 412858 - PubChem [pubchem.ncbi.nlm.nih.gov]

Diethyl(piperidin-4-ylmethyl)amine molecular weight and formula

An In-Depth Technical Guide to Diethyl(piperidin-4-ylmethyl)amine

Abstract: This technical guide provides a comprehensive overview of this compound (CAS: 116905-90-9), a key heterocyclic amine intermediate for the research and pharmaceutical development sectors. The document elucidates the core molecular properties, a proposed, robust synthetic pathway, and a detailed analysis of its spectroscopic characteristics. Furthermore, it explores the compound's primary application as a versatile scaffold in the synthesis of more complex, biologically active molecules. This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this valuable chemical building block.

Core Molecular Profile

This compound is a disubstituted piperidine derivative. Its structure features a central piperidine ring, which is a saturated six-membered heterocycle containing a nitrogen atom. The key functionalization is at the C4 position, where a methylene linker connects the piperidine core to a diethylamine moiety. This arrangement provides two basic nitrogen centers with different steric and electronic environments, making it a valuable synthon in medicinal chemistry.

Chemical Structure

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard organic synthesis techniques. [1][2] Step 1: Synthesis of tert-butyl 4-((diethylamino)methyl)piperidine-1-carboxylate

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add N-Boc-4-formylpiperidine (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

-

Addition of Amine: Add diethylamine (1.2 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

-

Reductive Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any effervescence or exotherm.

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20-30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel if necessary.

Step 2: Deprotection to Yield this compound

-

Setup: Dissolve the crude or purified N-Boc protected intermediate (1.0 eq) from Step 1 in a minimal amount of DCM.

-

Acid Addition: To this solution, add an excess of a strong acid. A 4M solution of HCl in 1,4-dioxane (5-10 eq) or a 20-50% solution of trifluoroacetic acid (TFA) in DCM are commonly used.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The evolution of gas (isobutylene and CO₂) will be observed. Monitor the deprotection by TLC or LC-MS.

-

Isolation: Upon completion, remove the solvent and excess acid under reduced pressure. If HCl was used, the product is typically isolated as the hydrochloride salt, which can often be precipitated by the addition of diethyl ether and collected by filtration. If TFA was used, the resulting TFA salt can be converted to the free base.

-

Free Base Conversion (Optional): To obtain the free base from the salt, dissolve the salt in water, basify the solution to pH >12 with NaOH, and extract the product into an organic solvent like DCM or ethyl acetate. Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield the final product as a free base.

Spectroscopic and Physical Characterization

While experimentally derived spectra for this specific compound are not widely published, its spectroscopic features can be reliably predicted based on its chemical structure. This predicted data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material.

| Technique | Predicted Features and Rationale |

| ¹H NMR | ~3.4 ppm (q, 4H): Methylene protons of the two ethyl groups (-N-CH₂-CH₃), showing a quartet due to coupling with the methyl protons. ~2.5-3.1 ppm (m, 2H): Axial and equatorial protons at C2 and C6 of the piperidine ring adjacent to the NH group. ~2.2 ppm (d, 2H): Methylene bridge protons (-CH-CH₂-N-), showing a doublet due to coupling with the C4 proton. ~1.5-1.8 ppm (m, 5H): Protons at C3, C5, and the C4 methine proton of the piperidine ring. ~1.0 ppm (t, 6H): Terminal methyl protons of the two ethyl groups (-CH₂-CH₃), showing a triplet. The NH proton signal may be broad and its chemical shift variable. |

| ¹³C NMR | ~55-60 ppm: Methylene carbon of the side chain (-CH-CH₂-N). ~47 ppm: Methylene carbons of the ethyl groups (-N-CH₂-CH₃). ~45 ppm: C2 and C6 carbons of the piperidine ring. ~35-40 ppm: C4 methine carbon of the piperidine ring. ~30 ppm: C3 and C5 carbons of the piperidine ring. ~12 ppm: Methyl carbons of the ethyl groups (-CH₂-CH₃). |

| FT-IR (cm⁻¹) | 3300-3400 (broad): N-H stretch of the secondary amine in the piperidine ring. 2900-3000 (strong): Aliphatic C-H stretching from the ethyl and piperidine alkyl groups. 1450-1470: C-H bending vibrations. 1100-1200: C-N stretching vibrations. |

| Mass Spec. (EI/ESI) | Expected [M+H]⁺: 171.1859. The molecule is expected to fragment via cleavage alpha to the nitrogen atoms. Common fragments would include the loss of an ethyl group (m/z 142) and cleavage of the side chain, leading to a piperidine-containing fragment. |

Applications in Research and Drug Development

This compound is not typically an end-product therapeutic agent itself but rather a crucial structural motif and building block. Its value lies in providing a pre-formed piperidine scaffold that can be further elaborated.

Role as a Synthetic Scaffold

The two distinct nitrogen atoms—a secondary amine within the piperidine ring and a tertiary amine in the diethylamino side chain—offer differential reactivity for subsequent chemical modifications. The piperidine nitrogen is readily functionalized via acylation, alkylation, or sulfonylation reactions, allowing for the introduction of diverse chemical groups to explore structure-activity relationships (SAR).

Caption: Use as a scaffold for generating diverse chemical libraries.

Relevance in Bioactive Molecules

The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. [3]Its derivatives are known to interact with a wide range of biological targets. By incorporating the this compound core, researchers can synthesize novel analogs of known pharmacophores.

-

CNS Agents: Many antipsychotics and analgesics feature a piperidine core. The basic nitrogen is often crucial for interaction with G-protein coupled receptors (GPCRs), such as opioid or dopamine receptors. [4]* Enzyme Inhibitors: The piperidine scaffold can be used to correctly orient functional groups into the active sites of enzymes. For example, piperidine-based structures have been investigated as inhibitors of the NLRP3 inflammasome. [5]* Antimicrobial Agents: The cationic nature of protonated piperidine derivatives allows them to interact with bacterial cell membranes, forming the basis for some antimicrobial compounds. [6] The subject compound is sold as a biochemical for proteomics research, indicating its utility as a tool compound, potentially for tagging or as a fragment in screening libraries. [7]

Safety and Handling

As an aliphatic amine, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Amines are typically basic and can be irritating to the skin, eyes, and respiratory tract. While specific toxicity data for this compound is not available, related compounds like N,N-diethylpiperidin-4-amine are classified as harmful if swallowed, in contact with skin, or inhaled. [8]A full review of the Safety Data Sheet (SDS) from the supplier is mandatory before handling.

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate. Its defining features—the piperidine scaffold and two basic nitrogen centers—make it an attractive starting point for the synthesis of compound libraries aimed at a wide array of biological targets. This guide has provided a detailed overview of its molecular properties, a robust synthetic protocol, and its strategic importance in modern drug discovery and chemical biology, equipping researchers with the core knowledge needed to effectively utilize this compound in their work.

References

-

PubChem. This compound | C10H22N2 | CID 3704532. [Link]

-

PubChem. N,N-diethylpiperidin-4-amine | C9H20N2 | CID 2758239. [Link]

-

Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & Medicinal Chemistry Letters, 19(21), 5994-8. [Link]

-

Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. [Link]

-

Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(14), 4160. [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

-

Anitha, K., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society, 98(10), 100164. [Link]

-

DTIC. Piperidine Synthesis. [Link]

-

International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. ijnrd.org [ijnrd.org]

- 4. N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. scbt.com [scbt.com]

- 8. N,N-diethylpiperidin-4-amine | C9H20N2 | CID 2758239 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Applications of Piperidine Alkaloids

Foreword

The piperidine scaffold is a privileged structure in medicinal chemistry, a six-membered heterocyclic amine that forms the backbone of countless natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions have made it a cornerstone in drug design for decades.[3][4] This guide moves beyond a simple cataloging of these compounds. As application scientists, our goal is not just to present data, but to provide a framework for understanding how these molecules work and how they can be effectively investigated. We will delve into the mechanistic underpinnings of their therapeutic potential, present validated experimental workflows, and offer insights into the strategic choices that drive modern drug discovery in this area. This document is designed for the hands-on researcher and the drug development professional, providing both the foundational knowledge and the practical methodologies required to explore the vast potential of piperidine alkaloids.

Section 1: The Piperidine Core - A Foundation for Diverse Pharmacology

The piperidine ring, with its molecular formula (CH₂)₅NH, is a ubiquitous motif found in a vast array of natural alkaloids.[1] It is famously present in piperine, the compound responsible for the pungency of black pepper (Piper nigrum), but its natural distribution extends to plants like the Pinus species, Senna spectabilis, and even poison hemlock (Conium maculatum), where it forms the basis of the toxin coniine.[5][6][7][8]

The therapeutic versatility of this scaffold stems from its structural simplicity and the ease with which it can be functionalized. The nitrogen atom can act as a proton acceptor, allowing it to interact with anionic sites on biological targets, a crucial feature for activities like cholinesterase inhibition.[9] This inherent reactivity and structural significance have made the piperidine nucleus a fertile ground for the development of novel therapeutics across multiple disease areas.[10][11]

Section 2: Anticancer Applications - Disrupting Malignant Signaling

The application of piperidine alkaloids in oncology is one of the most intensely studied areas. These compounds, particularly piperine, have demonstrated the ability to modulate multiple signaling pathways critical for cancer cell survival, proliferation, and metastasis.[5][12]

Mechanistic Overview: A Multi-Pronged Attack

Piperidine alkaloids exert their anticancer effects not through a single target, but by disrupting a network of interconnected cellular processes. Key mechanisms include:

-

Induction of Apoptosis: Piperine has been shown to trigger programmed cell death by increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins and activating mitochondrial cytochrome C release.[5]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G0/G1 or S phases, thereby inhibiting cancer cell proliferation.[12][13]

-

Inhibition of Pro-Survival Signaling Pathways: Perhaps most critically, piperidine alkaloids interfere with crucial signaling cascades that are often dysregulated in cancer. Pathways such as PI3K/Akt/mTOR, STAT-3, and NF-κB are well-documented targets.[1][5][13][14] By inhibiting these pathways, the alkaloids cut off the signals that tell cancer cells to grow, survive, and invade.

This multi-targeted action makes piperidine alkaloids promising candidates for both monotherapy and as synergistic agents to enhance the efficacy of conventional chemotherapeutics.[13][15]

Data Presentation: Cytotoxic Activity of Piperine

The following table summarizes the cytotoxic potential of piperine against various human cancer cell lines, demonstrating its broad-spectrum activity.

| Cell Line | Cancer Type | Metric | Value | Reference |

| HeLa | Cervical Cancer | IC50 | 61.94±0.054 μg/mL | [16] |

| Breast Cancer | Breast Cancer | - | Inhibits Proliferation | [5][12][17] |

| Prostate Cancer | Prostate Cancer | - | Induces Cell Arrest | [5][12][17] |

| Colon Cancer | Colon Cancer | - | Suppresses Oncogenes | [5][12][13] |

| Lung Cancer | Lung Cancer | - | Potential Clinical Agent | [5][12][17] |

Visualization: Piperidine Alkaloid Action on the PI3K/Akt Pathway

The diagram below illustrates how piperine can inhibit the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival that is frequently hyperactivated in cancer.

Caption: High-throughput screening workflow for AChE inhibitors.

Experimental Protocol: Ellman's Method for AChE Activity

This colorimetric assay is the gold standard for measuring AChE activity and its inhibition. Its self-validating nature comes from the direct, quantifiable relationship between enzyme activity and color change.

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB (Ellman's reagent), acetylthiocholine iodide (ATCI, the substrate), and a solution of AChE enzyme.

-

Reaction Setup: In a 96-well plate, add in order:

-

140 µL of phosphate buffer.

-

20 µL of the test alkaloid solution (at various concentrations) or buffer (for control).

-

20 µL of AChE enzyme solution.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 10 µL of DTNB followed by 10 µL of ATCI substrate to each well to start the reaction. The rationale is that AChE will hydrolyze ATCI to thiocholine.

-

Detection: Thiocholine reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate). Immediately measure the change in absorbance at 412 nm over 5 minutes using a microplate reader.

-

Calculation: The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Determine the IC50 value from the resulting dose-response curve.

Section 4: Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Piperidine alkaloids have demonstrated significant anti-inflammatory properties, primarily by suppressing the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways. [18][19]

Mechanism: Quenching the Inflammatory Cascade

The anti-inflammatory effects are mediated through several mechanisms:

-

Inhibition of Inflammatory Mediators: Compounds like piperine and aloperine inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. [20][21][22]* Pathway Modulation: A crucial target is the Toll-like receptor 4 (TLR4)-dependent pathway. [21]Activation of TLR4 by stimuli like lipopolysaccharide (LPS) triggers a cascade that leads to the activation of the transcription factor NF-κB. NF-κB then orchestrates the expression of numerous inflammatory genes. Piperidine alkaloids can inhibit this pathway, preventing NF-κB activation and subsequent inflammation. [21][22]

Data Presentation: Inhibition of Inflammatory Markers

| Compound | Model | Target | Metric | Value (µM) | Reference |

| Piperine | LPS-stimulated RAW 264.7 cells | NO, PGE2, TNF-α Production | - | Conc-dependent | [20] |

| Aloperine | Macrophages | TNF-α, IL-17A, IL-6 | - | Inhibition | [21] |

| Piperidine Amide Alkaloid 2 | LPS-stimulated RAW 264.7 cells | NO Secretion | IC50 | ~15.76 | [22] |

| Piperidine Amide Alkaloid 17 | LPS-stimulated RAW 264.7 cells | NO Secretion | IC50 | ~9.9 | [22] |

Visualization: TLR4/NF-κB Signaling Inhibition

This diagram shows the signaling cascade from TLR4 to NF-κB activation and highlights the inhibitory action of certain piperidine alkaloids.

Caption: Inhibition of the TLR4-mediated NF-κB pathway.

Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol uses the Griess reagent to quantify nitrite, a stable breakdown product of NO, in cell culture supernatants.

-

Cell Culture: Plate RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test alkaloid for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce inflammation and NO production. Incubate for 24 hours. Include unstimulated and LPS-only controls.

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine). Incubate in the dark for 10 minutes. A pink/magenta color will develop in the presence of nitrite.

-